{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine
Description
Properties
IUPAC Name |
1-(methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-9(16)7-17-10-4-2-8(3-5-10)11(12,13)14/h2-5,9,15-16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDCMFILIISMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with a trifluoromethyl group using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Nitration and Reduction: The resulting compound undergoes nitration followed by reduction to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine exhibit significant anticancer properties. For instance, studies have shown that related trifluoromethyl compounds demonstrate activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer) cells. The effectiveness of these compounds is often evaluated through cell viability assays and IC50 values.
Table 1: Anticancer Activity of Trifluoromethyl Compounds
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various pathogens. Trifluoromethyl-containing compounds have shown promising results in inhibiting the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Table 2: Antimicrobial Activity
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Studies have reported that related trifluoromethyl derivatives exhibit insecticidal and fungicidal activities. For example, bioassays have demonstrated effective control over pests such as Mythimna separata and fungal pathogens like Botrytis cinerea.
Table 3: Pesticidal Efficacy
| Compound | Target Organism | Concentration (µg/ml) | Efficacy (%) |
|---|---|---|---|
| Trifluoro Compound A | Mythimna separata | 500 | 85 |
| Trifluoro Compound B | Botrytis cinerea | 50 | 90 |
Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can significantly improve the performance characteristics of these materials.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the synthesis of a series of trifluoromethyl derivatives, including this compound, which were tested for anticancer activity against multiple cell lines. The results indicated that certain derivatives showed superior growth inhibition compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Agricultural Field Trials
Field trials were conducted to evaluate the efficacy of a formulation containing this compound against common agricultural pests and diseases. The trials reported significant reductions in pest populations and improved crop yields, highlighting the compound's potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-(Methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
- Molecular Formula: C₁₁H₁₄F₃NO₂
- SMILES : CNCC(COC1=CC=C(C=C1)C(F)(F)F)O
- Key Features: A β-amino alcohol backbone with a hydroxy group at C2 and methylamine at C1. A 4-(trifluoromethyl)phenoxy group at C3, contributing to lipophilicity and electronic effects.
- Structural Data : Predicted collision cross-section (CCS) for [M+H]+ adduct is 156.0 Ų, suggesting moderate molecular size and polarity .
- Availability : Offered as a building block for drug discovery and materials science (50 mg: €477; 500 mg: €1,202) .
Structural Analogs with Trifluoromethylphenyl Moieties
Compound 37 : 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride
- Key Differences :
- Replaces the hydroxy group with a nitro-triazole moiety.
- Contains a benzylamine-linked 4-(trifluoromethyl)phenyl group.
- Properties : Melting point 127–128°C; characterized by ¹H NMR and HRESIMS .
N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
- Key Differences :
- Dimethylamine replaces the methylamine-hydroxy pair.
- Lacks the β-hydroxy group, altering solubility and conformational flexibility.
- Relevance: Highlights the role of the β-amino alcohol motif in hydrogen bonding and pharmacokinetics .
Positional Isomers
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
- Key Differences :
- Trifluoromethyl group at the 2-position of the phenyl ring vs. 4-position in the target compound.
- Impact : Positional isomerism may affect electronic distribution, lipophilicity, and receptor binding .
Pharmacologically Related β-Amino Alcohols
Metoprolol and Its Impurities
- Metoprolol: A β1-selective blocker with a 4-(2-methoxyethyl)phenoxy group. Structural Similarity: Shares the β-amino alcohol backbone but differs in substituents. Impurity D4: (±)-N,N-Bis2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine hydrochloride.
- Comparison : Bis-alkylation increases molecular weight (MW ~600 vs. 249 for the target compound) and alters pharmacokinetics .
Fluoxetine Analogs
- Methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amine: Key Differences: Replaces the hydroxy group with a phenyl ring, enhancing aromaticity and SSRI activity . Pharmacological Insight: The hydroxy group in the target compound may reduce blood-brain barrier penetration compared to fluoxetine derivatives.
Physical Properties
*Reported as dihydrochloride salt.
Biological Activity
{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine, with the molecular formula C11H14F3NO and CAS number 1152538-73-2, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 249.23 g/mol
- Structure : The compound features a hydroxyl group, a trifluoromethyl phenoxy moiety, and a methyl amine group, contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential antibacterial and antioxidant properties.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
- Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress in bacterial cells, leading to cell death.
- Protein Interaction : The amine group may interact with various proteins, altering their function and stability.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on structurally related compounds demonstrated that phenoxy derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .
- Antioxidant Properties : Research indicates that similar compounds possess antioxidant capabilities, potentially reducing oxidative stress in cells. This property may be beneficial in therapeutic applications for conditions exacerbated by oxidative damage .
- Cytotoxicity Assessments : Preliminary cytotoxicity assays using cell lines have shown that compounds with similar functional groups can exhibit dose-dependent cytotoxic effects, warranting further investigation into their safety profiles for potential therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine, and how can purity be optimized?
- Methodology : Use nucleophilic substitution reactions to form the ether linkage between 4-(trifluoromethyl)phenol and a hydroxypropylmethylamine precursor. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water can achieve >95% purity. Monitor intermediates using TLC and confirm structures via H/C NMR and LC-MS .
- Key Considerations : Optimize reaction temperature (60–80°C) and base selection (e.g., KCO) to minimize byproducts like unreacted phenol or dimerization .
Q. How can the solubility and LogD values of this compound be experimentally determined, and how do they compare to computational predictions?
- Methodology : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using shake-flask methods with HPLC quantification. Determine LogD (pH 5.5 and 7.4) via octanol-water partitioning assays. Compare results with computational tools like ACD/LogD or Molinspiration, which predict LogP ≈ 4.2 and pH-dependent LogD shifts due to the hydroxyl group’s ionization .
- Data Contradiction Note : Discrepancies between experimental and predicted LogD may arise from solvent interactions or protonation state miscalculations. Validate with potentiometric titration .
Q. What analytical techniques are suitable for identifying impurities or degradation products in this compound?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to separate impurities. Confirm structures via high-resolution MS/MS and F NMR. Common impurities include unreacted starting materials or oxidized derivatives (e.g., ketone formation at the hydroxyl group) .
Advanced Research Questions
Q. How does structural modification of the hydroxyl group impact serotonin receptor binding affinity compared to Fluoxetine?
- Methodology : Synthesize analogs (e.g., methyl ether, ester derivatives) and evaluate binding affinity for human serotonin transporters (SERT) via radioligand displacement assays using -paroxetine. Compare IC values to Fluoxetine (IC ≈ 1 nM). Molecular docking studies (e.g., AutoDock Vina) can model interactions with SERT’s hydrophobic pocket .
- Key Finding : The hydroxyl group may enhance hydrogen bonding with Thr in SERT, but steric hindrance could reduce potency compared to Fluoxetine’s trifluoromethyl group .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled during formulation studies?
- Methodology : Perform differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms. Use co-solvency approaches (e.g., PEG 400) or cyclodextrin complexation to improve aqueous solubility. Validate via in vitro permeability assays (Caco-2 cells) to ensure bioavailability .
- Data Contradiction Note : High DMSO solubility may mislead in vitro assays; use ≤1% DMSO in cell-based studies to avoid solvent toxicity .
Q. What strategies mitigate racemization during synthesis, given the chiral center in the hydroxypropyl chain?
- Methodology : Employ asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Key Consideration : Racemization at high temperatures (>80°C) necessitates low-temperature steps and inert atmospheres .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
